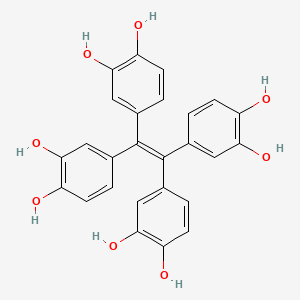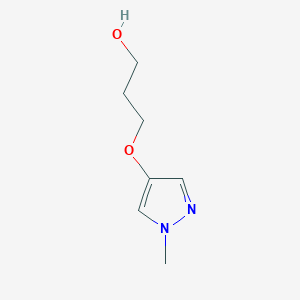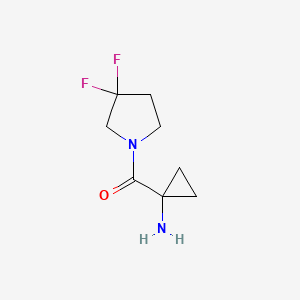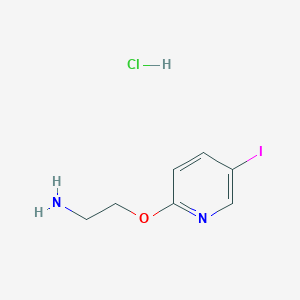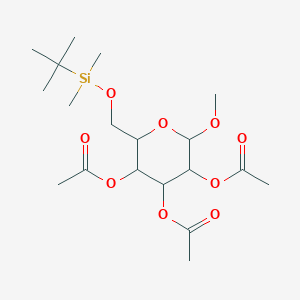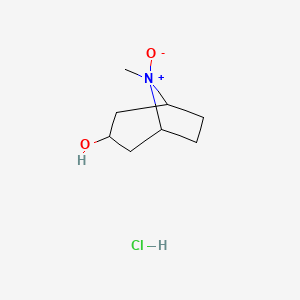
L-Glutaminyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method includes the use of amino acid derivatives as starting materials. The process often involves:
Protection of functional groups: To prevent unwanted reactions, specific functional groups are protected using protecting agents.
Formation of peptide bonds: This is achieved through coupling reactions, often using reagents like carbodiimides.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the hexanoic acid backbone.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxo-derivatives, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme function.
Industry: Used in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of (S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: A simpler compound with a similar backbone but lacking the amino groups.
Azelaic acid: Another carboxylic acid with different functional groups and applications.
Uniqueness
(S)-6-Amino-2-((S)-2,5-diamino-5-oxopentanamido)hexanoic acid is unique due to its multiple amino groups and specific stereochemistry, which confer distinct biological activities and chemical reactivity compared to simpler carboxylic acids.
Propiedades
Número CAS |
45234-03-5 |
|---|---|
Fórmula molecular |
C11H22N4O4 |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
Clave InChI |
CLSDNFWKGFJIBZ-YUMQZZPRSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



